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Introduction
Esomeprazole, the S-isomer of omeprazole, is a potent proton pump inhibitor (PPI) widely used

for the management of acid-related gastrointestinal disorders. Esomeprazole strontium is a

salt form of this active moiety. Understanding the long-term safety profile of esomeprazole
strontium is critical for its clinical development and regulatory approval. This document

provides a summary of findings from long-term animal studies and detailed protocols for

conducting such studies, based on available nonclinical data and regulatory guidelines. The

information presented is intended to guide researchers in designing and interpreting preclinical

safety evaluations of esomeprazole strontium and related compounds.

Preclinical Safety Profile of Esomeprazole
Long-term animal studies with esomeprazole, primarily using the magnesium salt, have been

conducted to evaluate its carcinogenic, chronic toxicity, and reproductive and developmental

effects. Carcinogenicity studies were also conducted with omeprazole, the racemic mixture of

esomeprazole.

Carcinogenicity
Two-year carcinogenicity studies with omeprazole have been conducted in rats and 18-month

studies in mice. The most notable finding in rats was a dose-dependent increase in gastric
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enterochromaffin-like (ECL) cell hyperplasia and the development of carcinoid tumors.[1][2]

This effect is considered to be a consequence of the profound and sustained inhibition of

gastric acid secretion, leading to hypergastrinemia, which has a trophic effect on ECL cells.[1]

In one study, a rare gastric adenocarcinoma was observed in a female rat treated with

omeprazole.[2] In contrast, the 78-week mouse carcinogenicity study with omeprazole did not

show an increased occurrence of tumors.[2]

Table 1: Summary of Carcinogenicity Studies with Omeprazole in Rats

Parameter Control Low Dose Mid Dose High Dose

Dose

(mg/kg/day)
0 1.7 3.4 13.8 - 140.8

Gastric ECL Cell

Carcinoids
- - -

Dose-related

increase (2-40%)

[2]

Gastric

Adenocarcinoma
0 0 0

1 (in a female rat

at 13.8

mg/kg/day)[2]

Data is primarily for omeprazole, which is a racemic mixture of R- and S-omeprazole

(esomeprazole).

Chronic Toxicity
Repeat-dose toxicity studies of up to 13 weeks in rats and 3 months in dogs have identified the

stomach as a primary target organ of toxicity for esomeprazole.[2] Findings in rats included

eosinophilia, acanthosis, and hyperkeratosis of the gastric mucosa.[2] In dogs,

histopathological changes in the stomach included mucosal fibrosis, hyperplasia, chief cell

atrophy, and focal necrosis.[2]

A long-term study in dogs receiving esomeprazole for up to 94 months did not find evidence of

ionized hypomagnesemia, though a transient significant decrease was observed at 6 months.

[3]

Table 2: Summary of Chronic Toxicity Findings with Esomeprazole
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Species Duration Dose Levels Key Findings

Rat 13 weeks Up to 280 mg/kg/day

Gastric eosinophilia,

acanthosis,

hyperkeratosis; Renal

basophilic cortical

tubules and

inflammatory cell

infiltration at high

doses.[2]

Dog 3 months 5.5 and 28 mg/kg/day

Gastric mucosal

fibrosis, hyperplasia,

chief cell atrophy,

focal necrosis.[2]

Dog Up to 94 months 0.5 - 5 mg/kg/day

No ionized

hypomagnesemia;

transient decrease at

6 months.[3][4]

Reproductive and Developmental Toxicity
Reproductive and developmental toxicity studies with esomeprazole strontium have been

conducted in rats, with esomeprazole magnesium as a comparator. Neither salt was found to

be teratogenic.[2] However, adverse effects on fetal development were observed at high doses,

including physeal dysplasia in the femur of offspring from dams treated with ≥ 169 mg/kg/day of

esomeprazole (as either strontium or magnesium salt).[2]

A juvenile rat toxicity study (28 days) with both esomeprazole strontium and magnesium

showed increased mortality at 280 mg/kg/day.[2] Doses of 140 mg/kg/day and higher led to

decreased body weight, and changes in bone morphology, including decreased femur weight

and thickness.[2] A subchronic study in male Wistar rats demonstrated that esomeprazole at 10

mg/kg/day for 45 days resulted in a significant decline in sperm count, motility, and testosterone

levels, along with pathological changes in the testes.

Table 3: Summary of Reproductive and Developmental Toxicity Findings with Esomeprazole
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Study Type Species Compound
Dose Levels
(mg/kg/day)

Key Findings

Embryo-fetal

Development
Rat

Esomeprazole

Strontium &

Magnesium

≥ 169

Physeal

dysplasia in the

femur of

offspring.[2]

Juvenile Toxicity

(28-day)
Rat

Esomeprazole

Strontium &

Magnesium

140, 280

Decreased body

weight,

decreased femur

weight and

thickness;

increased

mortality at 280

mg/kg/day.[2]

Male Fertility (45-

day)
Rat Esomeprazole 2.5, 5, 10

Decreased

sperm count,

motility, and

testosterone at

10 mg/kg/day;

testicular

pathology.

Signaling Pathways
The primary mechanism of action of esomeprazole is the irreversible inhibition of the H+/K+

ATPase (proton pump) in gastric parietal cells, which is the final step in gastric acid secretion.

Long-term administration and high concentrations of esomeprazole may also influence other

signaling pathways. For instance, studies have suggested that proton pump inhibitors can

affect the PI3K/Akt/mTOR and Wnt/β-catenin signaling pathways, which are crucial in cell

proliferation and differentiation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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